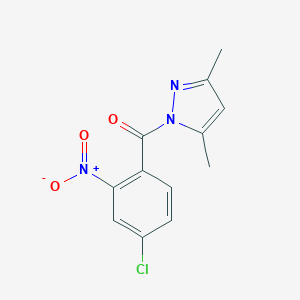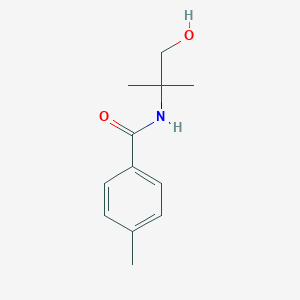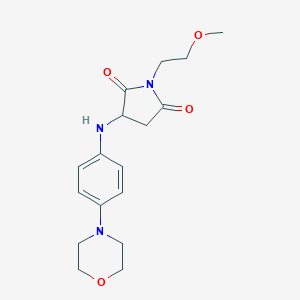
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione is a chemical compound that is commonly referred to as MorPho. It is a pyrrolidine-based compound that has been extensively studied for its potential application in scientific research. MorPho has a unique chemical structure that makes it an attractive candidate for research in various fields, including pharmacology, biochemistry, and neuroscience.
Mecanismo De Acción
The mechanism of action of MorPho is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, MorPho has been shown to inhibit the activity of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which plays a key role in various cellular processes. By inhibiting the activity of GSK-3β, MorPho may be able to modulate various signaling pathways in the body, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
MorPho has been shown to have various biochemical and physiological effects in the body. In particular, it has been shown to have a positive effect on memory and learning in animal models. Additionally, MorPho has been shown to have potential anti-cancer effects, as well as potential neuroprotective effects in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MorPho in scientific research is its unique chemical structure, which makes it an attractive candidate for drug development. Additionally, MorPho has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemical compounds. However, one of the limitations of using MorPho in lab experiments is its complex synthesis process, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research on MorPho. One potential area of research is in the development of MorPho-based drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of MorPho and its potential therapeutic effects. Finally, there is a need for further studies to determine the safety and efficacy of MorPho in humans. Overall, the potential applications of MorPho in scientific research are vast, and further studies are needed to fully explore its potential.
Métodos De Síntesis
The synthesis of MorPho involves a series of chemical reactions that are carried out in a laboratory setting. The process begins with the reaction of 4-morpholinophenylamine with ethyl 2-oxocyclopentanecarboxylate, which produces a key intermediate compound. This intermediate is then reacted with 2-methoxyethanol and sodium hydride to yield MorPho. The synthesis of MorPho is a complex process that requires careful attention to detail and safety precautions.
Aplicaciones Científicas De Investigación
MorPho has been studied for its potential application in various scientific research fields. One of the most promising areas of research is in the field of pharmacology. MorPho has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, MorPho has been studied for its potential application in the field of neuroscience, where it has been shown to have a positive effect on memory and learning.
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-9-8-20-16(21)12-15(17(20)22)18-13-2-4-14(5-3-13)19-6-10-24-11-7-19/h2-5,15,18H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKMXEBZRPQXHEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

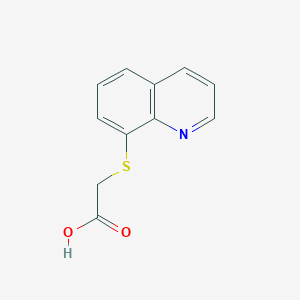
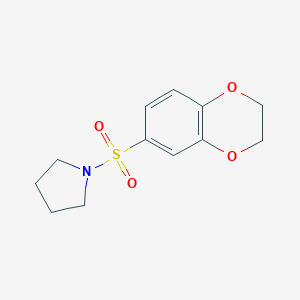
![N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B362327.png)
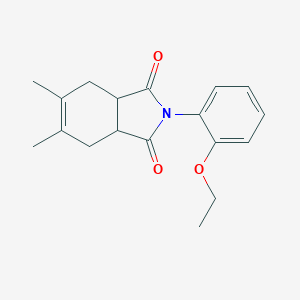
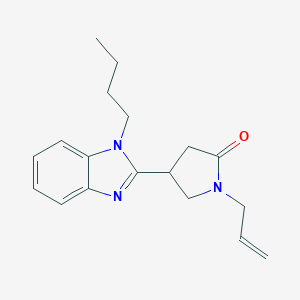
![[1-(2-Cyclohexylethyl)benzimidazol-2-yl]methanol](/img/structure/B362340.png)

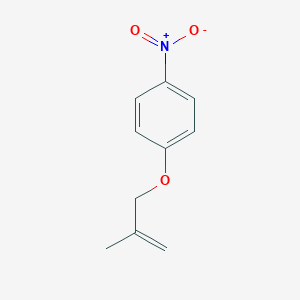
![N-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B362350.png)
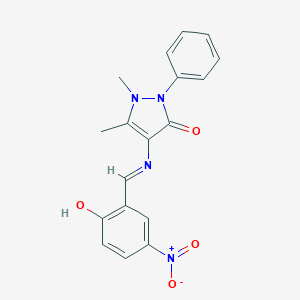
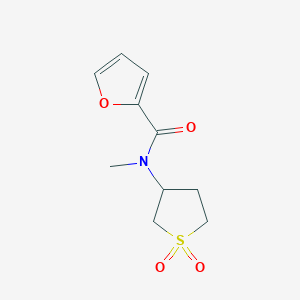
![(5Z)-5-[(3-methylthiophen-2-yl)methylidene]-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one](/img/structure/B362356.png)
